molecular formula C24H20N2O2 B5435794 (2Z)-2-benzoxazol-2-yl-3-[4-(methylethyl)phenyl]-1-(3-pyridyl)prop-2-en-1-one

(2Z)-2-benzoxazol-2-yl-3-[4-(methylethyl)phenyl]-1-(3-pyridyl)prop-2-en-1-one

Cat. No.: B5435794
M. Wt: 368.4 g/mol
InChI Key: AHHJUVAYQZGBBF-XSFVSMFZSA-N
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Description

(2Z)-2-benzoxazol-2-yl-3-[4-(methylethyl)phenyl]-1-(3-pyridyl)prop-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, a pyridyl group, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-benzoxazol-2-yl-3-[4-(methylethyl)phenyl]-1-(3-pyridyl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzoxazole with an appropriate aldehyde, followed by a Wittig reaction to introduce the prop-2-en-1-one moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-benzoxazol-2-yl-3-[4-(methylethyl)phenyl]-1-(3-pyridyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(2Z)-2-benzoxazol-2-yl-3-[4-(methylethyl)phenyl]-1-(3-pyridyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (2Z)-2-benzoxazol-2-yl-3-[4-(methylethyl)phenyl]-1-(3-pyridyl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-aminobenzoxazole: A precursor in the synthesis of the target compound.

    4-isopropylbenzaldehyde: Another precursor used in the synthetic route.

    3-pyridylprop-2-en-1-one: A structurally related compound with similar reactivity.

Uniqueness

(2Z)-2-benzoxazol-2-yl-3-[4-(methylethyl)phenyl]-1-(3-pyridyl)prop-2-en-1-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(Z)-2-(1,3-benzoxazol-2-yl)-3-(4-propan-2-ylphenyl)-1-pyridin-3-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2/c1-16(2)18-11-9-17(10-12-18)14-20(23(27)19-6-5-13-25-15-19)24-26-21-7-3-4-8-22(21)28-24/h3-16H,1-2H3/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHJUVAYQZGBBF-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C(C2=NC3=CC=CC=C3O2)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C(/C2=NC3=CC=CC=C3O2)\C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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